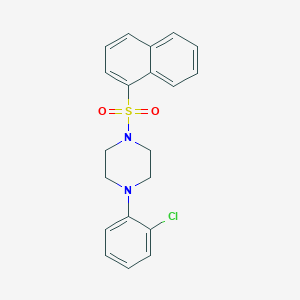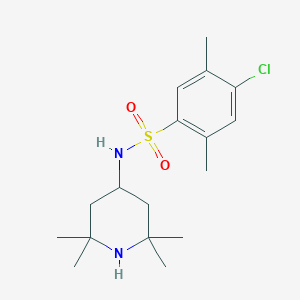![molecular formula C20H26N2O4S B245694 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine, also known as DPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl piperazines and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is not fully understood. However, it has been proposed that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It has also been suggested that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine may exhibit its anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reproducible results. However, one of the limitations of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several future directions for the research on 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine. One of the potential areas of research is the development of novel therapeutic agents based on the structure of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine in humans. Additionally, the role of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine in the regulation of immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is a chemical compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine involves the reaction between 1-(2,5-dimethoxyphenyl)sulfonyl piperazine and 3,4-dimethylbenzylamine. This reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield and purity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H26N2O4S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-6-17(13-16(15)2)21-9-11-22(12-10-21)27(23,24)20-14-18(25-3)7-8-19(20)26-4/h5-8,13-14H,9-12H2,1-4H3 |
Clé InChI |
HXCORFNGPVTRJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
